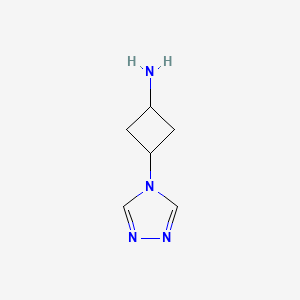
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine is a heterocyclic compound that features a triazole ring fused to a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine typically involves the reaction of cyclobutanone with hydrazine to form cyclobutanone hydrazone. This intermediate is then reacted with an appropriate nitrile to form the triazole ring through a cyclization reaction . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles.
Scientific Research Applications
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4H-1,2,4-Triazol-4-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid moiety and is used in the synthesis of metal-organic frameworks (MOFs).
4-(4H-1,2,4-Triazol-4-yl)phenyl)methane: This compound is used in the synthesis of coordination polymers with applications in luminescent sensing and antitumor activities.
Uniqueness
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct structural and chemical properties. This uniqueness allows it to form different types of coordination complexes and exhibit diverse biological activities compared to other triazole derivatives.
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(1,2,4-triazol-4-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10N4/c7-5-1-6(2-5)10-3-8-9-4-10/h3-6H,1-2,7H2 |
InChI Key |
LAKBSQAKEVSHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N2C=NN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
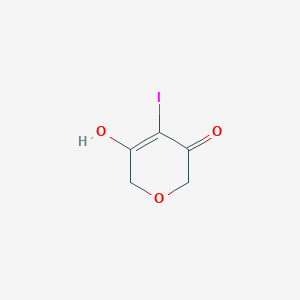
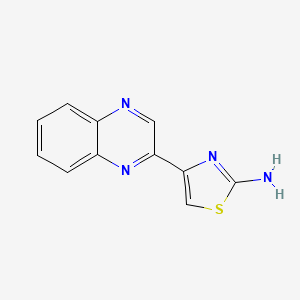
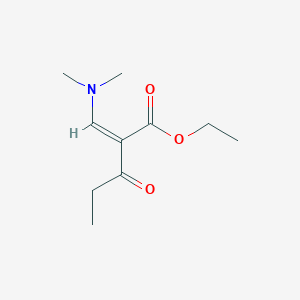
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13025887.png)
![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
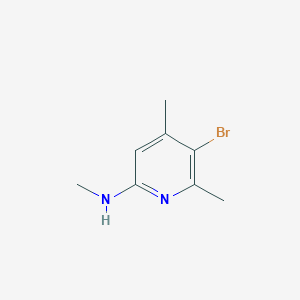
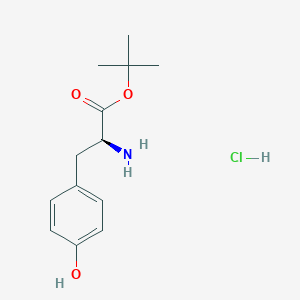
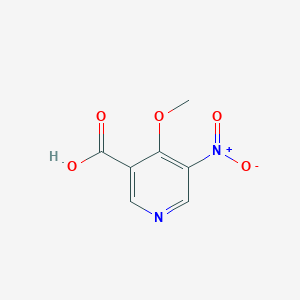
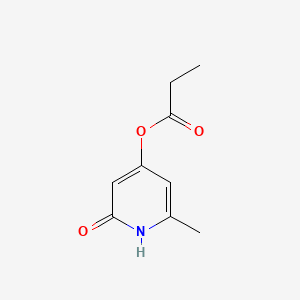

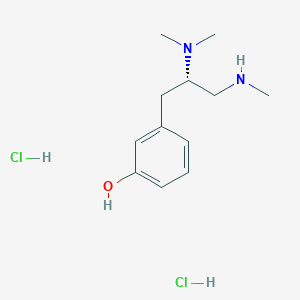
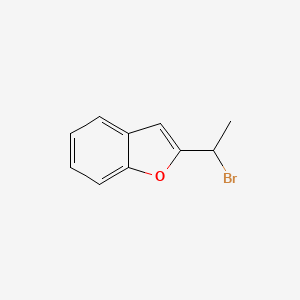
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
